2-Formamido-2-(oxan-4-yl)acetic acid

Description

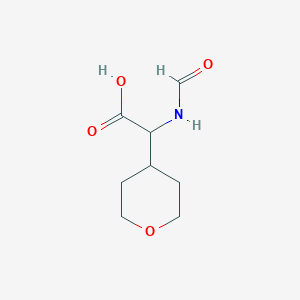

2-Formamido-2-(oxan-4-yl)acetic acid is a structurally unique compound characterized by a central α-carbon substituted with a formamido group (HCONH-), an oxan-4-yl (tetrahydropyran-4-yl) moiety, and a carboxylic acid group. Its molecular formula is C₈H₁₃NO₅, with a molecular weight of 215.19 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid functional groups and conformational flexibility.

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-formamido-2-(oxan-4-yl)acetic acid |

InChI |

InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)6-1-3-13-4-2-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

BGZURAGVGGLUOL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C(=O)O)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetamido-2-(oxan-4-yl)acetic Acid

- Molecular Formula: C₉H₁₅NO₄ (as per ; discrepancies in reported formulas require verification).

- Key Differences :

- The acetamido group (CH₃CONH-) replaces the formamido group, increasing hydrophobicity but reducing hydrogen-bonding capacity.

- The methyl group in acetamido may enhance metabolic stability compared to formamido derivatives.

- Applications: Used as a building block in peptide mimetics due to its structural similarity to amino acids.

2-[4-(Oxan-4-yl)phenyl]acetic Acid (CAS 1784095-45-9, )

- Molecular Formula : C₁₃H₁₆O₃.

- Increased molecular weight (220.27 g/mol) and lipophilicity compared to the target compound.

- Applications : Explored in polymer chemistry for its rigid aromatic backbone.

2-(Oxan-4-ylformamido)propanoic Acid (CAS 1516949-42-0, )

- Molecular Formula: C₉H₁₅NO₄.

- Key Differences: Propanoic acid chain replaces acetic acid, elongating the carbon backbone and altering pKa (≈4.8 vs. ≈2.8 for acetic acid). Enhanced conformational flexibility may improve binding in enzyme-active sites.

- Applications : Investigated as a protease inhibitor scaffold.

2-(Furan-2-yl)-2-oxoacetic Acid (CAS 1467-70-5, )

- Molecular Formula : C₆H₄O₄.

- Key Differences :

- A furan ring replaces the oxan-4-yl group, introducing conjugated double bonds and electrophilic reactivity.

- Lower molecular weight (140.09 g/mol) and higher solubility in polar aprotic solvents.

- Applications : Intermediate in heterocyclic synthesis.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-Formamido-2-(oxan-4-yl)acetic acid | C₈H₁₃NO₅ | 215.19 | Formamido, oxan-4-yl, carboxylic acid | High H-bonding, moderate lipophilicity |

| 2-Acetamido-2-(oxan-4-yl)acetic acid | C₉H₁₅NO₄ | 201.22 | Acetamido, oxan-4-yl, carboxylic acid | Increased hydrophobicity |

| 2-[4-(Oxan-4-yl)phenyl]acetic acid | C₁₃H₁₆O₃ | 220.27 | Oxan-4-yl, phenyl, carboxylic acid | Aromatic rigidity, π-π stacking |

| 2-(Oxan-4-ylformamido)propanoic acid | C₉H₁₅NO₄ | 201.22 | Oxan-4-ylformamido, propanoic acid | Extended carbon chain, flexible |

| 2-(Furan-2-yl)-2-oxoacetic acid | C₆H₄O₄ | 140.09 | Furan, oxoacetic acid | Electrophilic reactivity |

Table 2: Hazard Profiles of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.